4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Overview
Description
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrido[3,4-d]pyrimidine core with a chlorine atom and a methylsulfanyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrimidine derivatives with chlorinated reagents under controlled conditions. For instance, the reaction of 4-chloro-2-methylthiopyrimidine with suitable amines or other nucleophiles can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxides or sulfones, and the compound can also undergo reduction reactions to modify the pyrimidine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrido[3,4-d]pyrimidines, sulfoxides, sulfones, and reduced derivatives of the parent compound .
Scientific Research Applications
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways . This inhibition can lead to the modulation of cellular processes, such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : Contains a benzothieno ring instead of a pyrido ring .
- 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine : Features a pyrrolo ring and an ethyl group .
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but with a benzyl group instead of a methylsulfanyl group.
Uniqueness
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylsulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10ClN3S |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8-11-6-4-10-3-2-5(6)7(9)12-8/h10H,2-4H2,1H3 |
InChI Key |
AZGGVPGFBFVEDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCNC2)C(=N1)Cl |
Origin of Product |
United States |
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